6-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-nitropyridin-2-amine
Description
Properties
IUPAC Name |
6-[4-(2-methoxyphenyl)piperazin-1-yl]-3-nitropyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3/c1-24-14-5-3-2-4-12(14)19-8-10-20(11-9-19)15-7-6-13(21(22)23)16(17)18-15/h2-7H,8-11H2,1H3,(H2,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUOUNUPNDGSLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NC(=C(C=C3)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-nitropyridin-2-amine typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 1-(2-methoxyphenyl)piperazine with appropriate reagents to introduce the nitropyridine group. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as Yb(OTf)3 to facilitate the formation of the desired product .
Industrial Production Methods
For large-scale production, the synthesis process is optimized to ensure high yield and purity. This involves the purification of intermediates through recrystallization and the use of efficient catalysts to minimize by-products. The overall yield of the industrial process can be around 45%, with the final product confirmed by techniques like 1H-NMR, 13C-NMR, and HRMS .
Chemical Reactions Analysis
Reduction of the 3-Nitro Group
The nitro group at position 3 can undergo reduction to form a primary amine. This transformation is critical for generating intermediates with enhanced reactivity for further functionalization.
Reduction of nitro groups in pyridine derivatives is well-documented. For example, 3-nitropyridines are reduced to 3-aminopyridines using SnCl₂ under acidic conditions . The resulting diamine could serve as a precursor for heterocyclic syntheses, such as forming imidazoles or triazoles.
Functionalization of the Piperazine Moiety
The piperazine ring is highly versatile, enabling alkylation or acylation at its secondary amine.
In , piperazine derivatives underwent alkylation with propargyl bromide to introduce alkyne functionalities . Similarly, acylation reactions are employed to modify pharmacokinetic properties.
Diazotization and Coupling Reactions
The primary amine at position 2 can be diazotized to form diazonium salts, enabling coupling or displacement reactions.
| Reaction Type | Reagents/Conditions | Product | References |
|---|---|---|---|
| Diazotization | NaNO₂, HCl, 0–5°C | Diazonium salt intermediate | |
| Sandmeyer Reaction | CuCN, KCN, H₂O | 2-Cyano-3-nitropyridine derivative |
Diazonium salts derived from aromatic amines are pivotal in forming azo dyes or introducing halogens . For instance, highlights hypervalent iodine-mediated S–N bond formation, though analogous N–C coupling is feasible here.
Electrophilic Aromatic Substitution on the Methoxyphenyl Group
The electron-rich 2-methoxyphenyl substituent is susceptible to electrophilic substitution.
| Reaction Type | Reagents/Conditions | Product | References |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 4-Nitro-2-methoxyphenylpiperazine derivative | |
| Halogenation | Br₂, FeBr₃, CH₂Cl₂ | 5-Bromo-2-methoxyphenylpiperazine derivative |
The methoxy group directs electrophiles to the para position, as seen in piperazine-aryl hybrids .
Nucleophilic Aromatic Substitution
The nitro group activates the pyridine ring for nucleophilic displacement under specific conditions.
| Reaction Type | Reagents/Conditions | Product | References |
|---|---|---|---|
| Hydroxide Displacement | NaOH, H₂O, 150°C | 3-Hydroxy-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-2-amine |
While less common without a leaving group, nitro groups in pyridines can be displaced under harsh conditions .
Key Research Findings
-
Piperazine Reactivity : Alkylation and acylation modifications significantly alter solubility and receptor binding .
-
Nitro Group Utility : Reduction to amines or displacement enables access to bioactive intermediates .
-
Structural Diversity : Coupling reactions expand the compound’s applicability in medicinal chemistry .
Scientific Research Applications
6-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-nitropyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as receptors and enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-nitropyridin-2-amine involves its interaction with specific molecular targets. It has been shown to bind to alpha1-adrenergic receptors, which are G-protein-coupled receptors involved in various physiological processes. By modulating these receptors, the compound can influence smooth muscle contraction, blood pressure regulation, and other functions .
Comparison with Similar Compounds
(a) Benzylidene-Piperazine Derivatives
- Compound: (E)-1-(4-Chloro-3-nitrophenyl)-N-[4-(2-methoxyphenyl)-1-piperazinyl]methanimine Core: Benzene (instead of pyridine). Substituents: Chloro and nitro groups on the benzene ring; same 2-methoxyphenylpiperazine side chain. The chloro substituent may increase lipophilicity, affecting membrane permeability.
(b) Pyridazine Analogues
- Compound: 6-(4-Methoxyphenyl)pyridazin-3-amine Core: Pyridazine (two adjacent nitrogen atoms vs. one in pyridine). Substituents: 4-Methoxyphenyl at position 6. The absence of a nitro group reduces electrophilicity, which may diminish reactivity in biological systems.
(c) Pyrazole-Substituted Pyridazines
- Compound: N-(2-Methylphenyl)-6-(1H-pyrazol-1-yl)-pyridazin-3-amine Core: Pyridazine. Substituents: Pyrazole at position 6; 2-methylphenylamine at position 3.
Piperazine-Modified Analogues
(a) Sulfonyl-Piperazine Derivatives
- Compound : N-Cyclohexyl-4-[4-(1,2-dihydroacenaphthylene-3-sulfonyl)piperazin-1-yl]-6-methylpyrimidin-2-amine
- Core : Pyrimidine (two nitrogen atoms at positions 1 and 3).
- Substituents : Sulfonyl group on piperazine; cyclohexylamine.
- Key Differences : The sulfonyl group increases polarity and metabolic stability, while the cyclohexyl group enhances lipophilicity. The pyrimidine core may offer distinct π-π stacking interactions compared to pyridine.
(b) Trifluoromethylpyridine-Piperazine Hybrids
- Compound : Example 28 (Patent)
- Core : Cyclopentane conjugated to trifluoromethylpyridine via piperazine.
- Substituents : Trifluoromethyl group (strong electron-withdrawing effect).
- Key Differences : The trifluoromethyl group enhances metabolic resistance and bioavailability, but the absence of a nitro group reduces electrophilic reactivity.
Structural and Pharmacological Implications
Physicochemical Properties
Pharmacological Considerations
- Target Compound : The nitro group may facilitate covalent interactions with thiol-containing enzymes (e.g., kinases), while the 2-methoxyphenylpiperazine moiety could confer affinity for serotonin (5-HT₁ₐ) or dopamine D₂ receptors, common in antipsychotics .
- Benzylidene Derivative : The chloro-nitro combination may enhance antibacterial activity but increase toxicity risks.
- Pyridazine Analogues : Higher polarity may limit blood-brain barrier penetration, reducing CNS efficacy.
Biological Activity
6-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-nitropyridin-2-amine, a compound featuring a piperazine moiety and a nitropyridine structure, has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its receptor interactions, pharmacological effects, and potential clinical applications.
Chemical Structure
The chemical formula for this compound is with a molecular weight of 329.35 g/mol. The compound's structure includes a methoxyphenyl group, a piperazine ring, and a nitropyridine core, which are critical for its biological activity.
Pharmacological Profile
1. Receptor Affinity
Research indicates that this compound exhibits high affinity for serotonin receptors, particularly the 5-HT1A receptor. In vitro studies have shown an IC50 value of approximately 0.29 nM and a Ki value of about 0.18 nM for the 5-HT1A receptor, highlighting its potential as a selective antagonist . This selectivity may contribute to its efficacy in treating neuropsychiatric disorders.
2. Neuropharmacological Effects
The compound has been investigated for its neuropharmacological effects, particularly in models of anxiety and depression. Its ability to modulate serotonin receptor activity suggests it could play a role in alleviating symptoms associated with these conditions. Moreover, the compound's high brain uptake and slow clearance rates indicate promising pharmacokinetic properties for central nervous system applications .
3. Antimicrobial Activity
While primarily studied for its neuropharmacological properties, preliminary investigations into its antimicrobial activity have been conducted. The compound's structural analogs have shown varying degrees of effectiveness against ESKAPE pathogens, although specific data on this compound's direct antimicrobial effects remain limited .
Case Studies
Several studies have explored the biological activity of similar compounds containing the piperazine moiety:
- Study on Antidepressant Activity : A related series of compounds were synthesized and tested for their affinity to serotonin receptors. Many exhibited significant antidepressant-like effects in animal models, suggesting that modifications to the piperazine structure can enhance therapeutic efficacy .
- Anticancer Potential : Research has indicated that piperazine derivatives can inhibit human carbonic anhydrase isoenzymes, presenting potential anticancer properties. While specific studies on this compound are scarce, the implications of piperazine-containing drugs in oncology warrant further investigation .
Data Table: Biological Activity Overview
| Activity Type | Details |
|---|---|
| Receptor Affinity | 5-HT1A antagonist (IC50 = 0.29 nM) |
| Neuropharmacological Effects | Potential anxiolytic and antidepressant properties |
| Antimicrobial Activity | Limited data; structural analogs show variable efficacy |
| Pharmacokinetics | High brain uptake; slow clearance |
Q & A
Q. Key Data :
- Microwave protocols for analogous nitropyridine derivatives achieve yields >85% with 15-minute reactions .
What computational strategies can predict reaction pathways for synthesizing this compound?
Advanced Question
Leverage quantum chemical calculations (e.g., DFT) and reaction path search algorithms to:
Identify intermediates and transition states for key steps (e.g., piperazine coupling or nitro-group introduction).
Screen solvent effects using COSMO-RS models to optimize polarity and dielectric constants .
Apply machine learning to historical reaction data (e.g., from ICReDD) to predict optimal catalysts (e.g., Pd/Cu for coupling) and temperatures .
Q. Example Workflow :
- Combine DFT-based transition-state analysis with high-throughput experimental validation to reduce trial-and-error cycles.
How do X-ray crystallography and NMR spectroscopy resolve structural ambiguities in nitropyridine-piperazine derivatives?
Basic Question
X-ray Crystallography : Resolve π-stacking interactions between the methoxyphenyl and pyridine rings. For example, analog 4-methyl-3-nitropyridin-2-amine shows a dihedral angle of 8.2° between nitro and amine groups .
NMR : Use - COSY and - HSQC to assign signals:
- Piperazine protons resonate at δ 2.5–3.5 ppm (split due to coupling).
- Nitro-group deshielding shifts pyridine protons downfield (δ 8.5–9.0 ppm) .
Q. Conflict Resolution :
- If NMR signals contradict X-ray data (e.g., unexpected splitting), re-evaluate sample purity via elemental analysis or HPLC .
How can researchers design bioactivity assays for this compound based on structural analogs with antileukemic activity?
Advanced Question
Structural Analog Screening : Compare with triazine derivatives (e.g., 6-(4-methoxyphenyl)-4-(4-methylpiperidino)-1,3,5-triazin-2-amine), which show IC values of 1.2–3.8 µM against leukemia cell lines .
Assay Design :
Q. Data Interpretation :
- Correlate nitro-group positioning with cytotoxicity; meta-nitro configurations often enhance activity .
What challenges arise during purification of this compound, and how can they be mitigated?
Basic Question
Byproduct Formation : Nitro-reduction byproducts (e.g., amine derivatives) may form during prolonged reactions. Use inert atmospheres (N/Ar) and low-temperature quenching.
Chromatography : Optimize silica gel chromatography with gradient elution (e.g., chloroform:methanol 10:1 → 3:1) to separate polar impurities .
Crystallization : Recrystallize from dimethyl ether or ethyl acetate to achieve >95% purity (validate via melting point and NMR) .
How should researchers address contradictions in spectroscopic data between synthetic batches?
Advanced Question
Systematic Analysis :
- Compare NMR of the piperazine ring (δ 45–55 ppm for CH) across batches.
- Use HRMS to confirm molecular ion peaks (e.g., [M+H] at m/z 356.1482).
Root-Cause Investigation :
- Trace solvent residues (e.g., DMF) via NMR; residual solvents shift baseline signals.
- Re-examine reaction stoichiometry; excess piperazine can lead to di-substituted byproducts .
What reactor design principles ensure scalability for synthesizing this compound while maintaining purity?
Advanced Question
Continuous Flow Reactors :
- Use microfluidic channels to control exothermic nitro-group introduction (ΔT < 5°C).
- Achieve >90% yield with residence times <30 min .
Process Analytical Technology (PAT) :
- Implement in-line FTIR or Raman spectroscopy to monitor intermediate formation .
Q. Scaling Data :
- Pilot-scale reactions (10 L) for analogous compounds show 85% yield with 2-hour cycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
